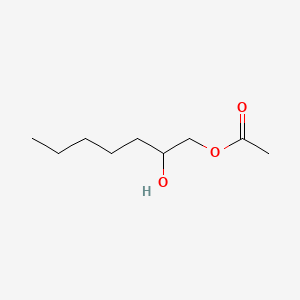
2-Hydroxyheptyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyheptyl acetate, also known as 2-hydroxyheptanoic acid acetate, is an organic compound with the molecular formula C9H18O3. It is a colorless liquid with a sweet, fruity odor. This compound is commonly used as a flavoring agent and fragrance additive in various products such as perfumes, soaps, shampoos, lip balms, sunscreens, and bath products .
Métodos De Preparación
2-Hydroxyheptyl acetate can be synthesized through the esterification reaction between 2-hydroxyheptanoic acid and acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
2-Hydroxyheptanoic acid+Acetic acid→2-Hydroxyheptyl acetate+Water
In industrial production, the process involves the use of large-scale reactors and continuous distillation to separate the product from the reaction mixture. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
2-Hydroxyheptyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoheptyl acetate using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-hydroxyheptanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups, such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Hydroxyheptyl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyheptyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities, interacting with cell membranes, or influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
2-Hydroxyheptyl acetate can be compared with other similar compounds, such as:
2-Hydroxyhexyl acetate: Similar in structure but with one less carbon atom in the alkyl chain.
2-Hydroxyoctyl acetate: Similar in structure but with one more carbon atom in the alkyl chain.
2-Hydroxyethyl acetate: A shorter chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length, which influences its solubility, volatility, and odor profile, making it suitable for particular applications in the fragrance and flavor industry .
Propiedades
Número CAS |
39846-66-7 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-hydroxyheptyl acetate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(11)7-12-8(2)10/h9,11H,3-7H2,1-2H3 |
Clave InChI |
BABJHQSZOPRXRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(COC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




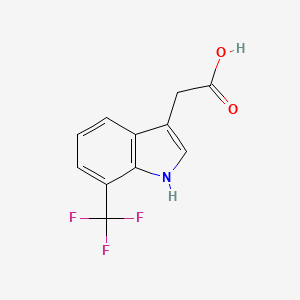





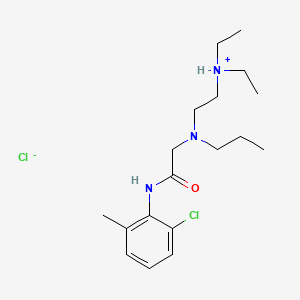

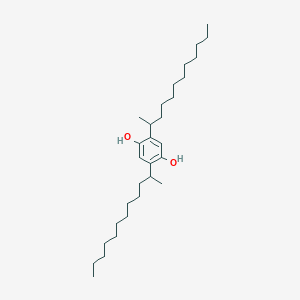
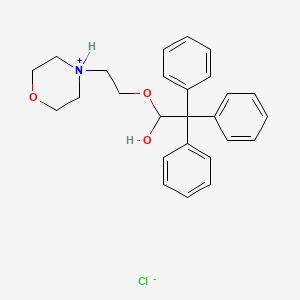

![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
